molecular formula C25H26N2O B12899963 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one CAS No. 827310-14-5

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one

Cat. No.: B12899963
CAS No.: 827310-14-5
M. Wt: 370.5 g/mol
InChI Key: NWYOSYCFZYCYAH-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-((2,2-diphenylethyl)amino)ethanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-((2,2-diphenylethyl)amino)ethanone typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline derivative. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-((2,2-diphenylethyl)amino)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-((2,2-diphenylethyl)amino)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar aromatic properties.

    Quinoline: Another heterocyclic aromatic compound with a similar structure.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with similar chemical properties.

Uniqueness

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-((2,2-diphenylethyl)amino)ethanone is unique due to its specific structure, which includes both isoquinoline and diphenylethylamine moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

827310-14-5

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,2-diphenylethylamino)ethanone

InChI

InChI=1S/C25H26N2O/c28-25(27-16-15-20-9-7-8-14-23(20)19-27)18-26-17-24(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,24,26H,15-19H2

InChI Key

NWYOSYCFZYCYAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CNCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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